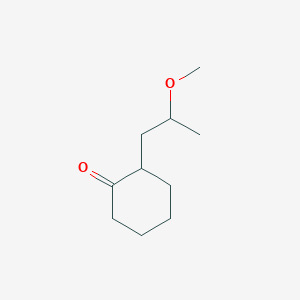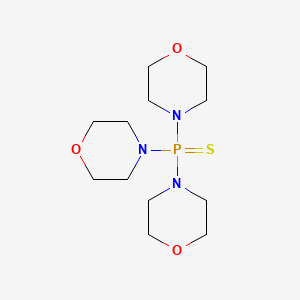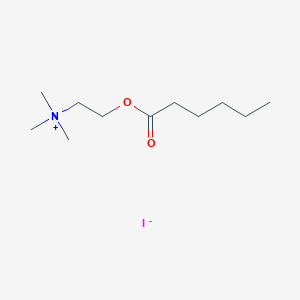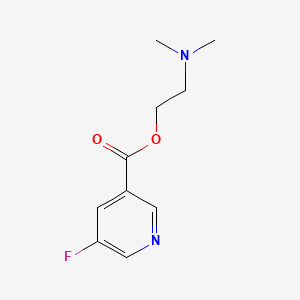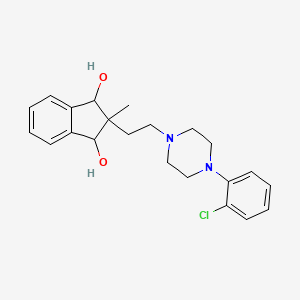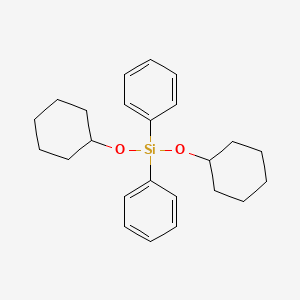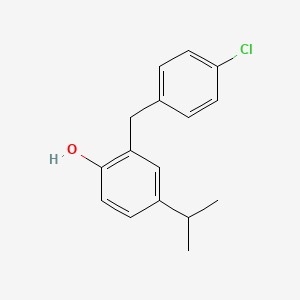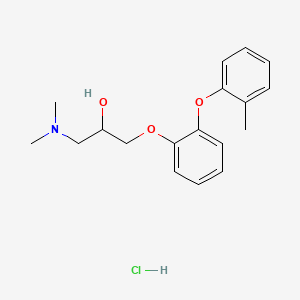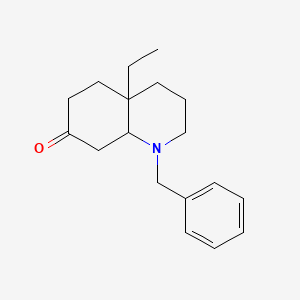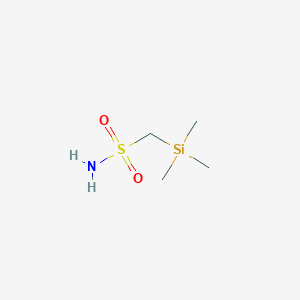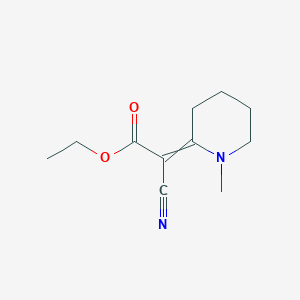
Ethyl cyano(1-methylpiperidin-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cyano(1-methylpiperidin-2-ylidene)acetate is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It features a cyano group and a piperidine ring, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano(1-methylpiperidin-2-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with 1-methylpiperidine. This reaction can be carried out under solvent-free conditions or with the use of a suitable solvent. The reaction is often facilitated by heating and stirring to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl cyano(1-methylpiperidin-2-ylidene)acetate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and amines.
Condensation Reactions: Reagents such as aldehydes and ketones are used.
Hydrolysis: Acidic or basic conditions are employed for hydrolysis.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .
Scientific Research Applications
Ethyl cyano(1-methylpiperidin-2-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl cyano(1-methylpiperidin-2-ylidene)acetate involves its interaction with specific molecular targets. The cyano group and piperidine ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
- Methyl cyanoacetate
- Ethyl cyanoacetate
Uniqueness
Ethyl cyano(1-methylpiperidin-2-ylidene)acetate is unique due to its specific structural features, such as the presence of both a cyano group and a piperidine ring. These features confer distinct reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
21985-15-9 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(1-methylpiperidin-2-ylidene)acetate |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)9(8-12)10-6-4-5-7-13(10)2/h3-7H2,1-2H3 |
InChI Key |
HUUDTCITOBNMTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCCCN1C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


